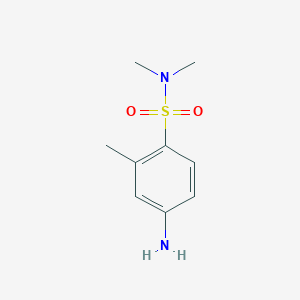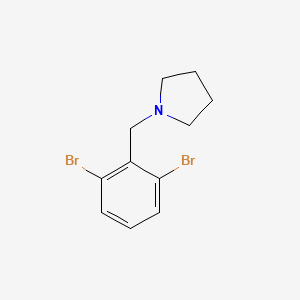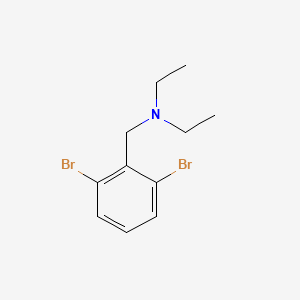![molecular formula C12H16BrNO B3238411 4-[(2-Bromo-5-methylphenyl)methyl]-morpholine CAS No. 1414870-51-1](/img/structure/B3238411.png)
4-[(2-Bromo-5-methylphenyl)methyl]-morpholine
Descripción general
Descripción
The compound “4-[(2-Bromo-5-methylphenyl)methyl]-morpholine” is a complex organic molecule. It likely contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The molecule also likely contains a bromo-methylphenyl group, which is a benzene ring with a methyl (CH3) and a bromine (Br) substituent .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving bromination, methylation, and ring-closure reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has focused on developing efficient synthetic routes for morpholine derivatives, demonstrating their potential in creating compounds with desirable properties for various applications, including as intermediates in pharmaceuticals and other organic compounds. For example, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol hydrochloride from 1-(2-difluorophenyl)-2-bromo-1-Acetone showcases the adaptability of morpholine derivatives in chemical synthesis under mild conditions and with high yields (Cheng Chuan, 2011).
Antimicrobial and Antiproliferative Activities
- Morpholine derivatives have been evaluated for their antimicrobial and antiproliferative activities, indicating their potential use in medical research and therapy. For instance, some newly synthesized 1,2,4-triazole derivatives containing morpholine showed significant activity against various microorganisms, hinting at the therapeutic potential of morpholine derivatives in treating infections and diseases (H. Bektaş et al., 2007).
Anticancer Research
- Novel morpholine conjugated benzophenone analogues were synthesized and evaluated for their role against neoplastic development, showing promising results in inhibiting cancer cell growth and inducing apoptosis. This suggests morpholine derivatives could be valuable in developing new anticancer therapies (M. Al‐Ghorbani et al., 2017).
Analgesic and Ulcerogenic Activity Studies
- Investigations into the analgesic and ulcerogenic activities of novel pyrimidine derivatives with morpholine components revealed compounds with significant analgesic activity without the associated ulcerogenic effects. Such findings contribute to the development of safer pain management options (A. Chaudhary et al., 2012).
Inhibition of Chalcopyrite Oxidation
- The oxidation process of chalcopyrite, an important copper-bearing mineral, can be inhibited by specific morpholine derivatives. This application is crucial in the field of metallurgy and mineral processing, where controlling the oxidation of sulfide ores is of paramount importance (P. Chirita et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[(2-bromo-5-methylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10-2-3-12(13)11(8-10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQDUVODQKWVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241124 | |
| Record name | Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414870-51-1 | |
| Record name | Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




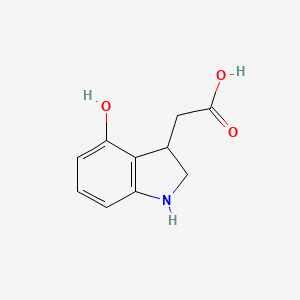

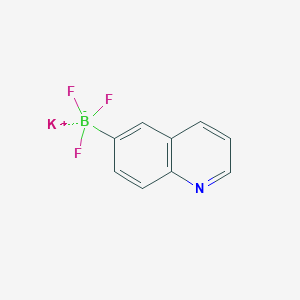
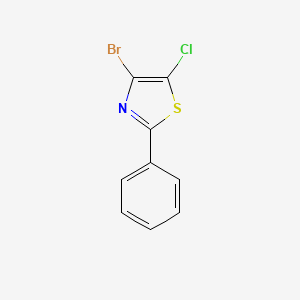

![4-[(4-Methoxyphenyl)thio]benzaldehyde](/img/structure/B3238386.png)
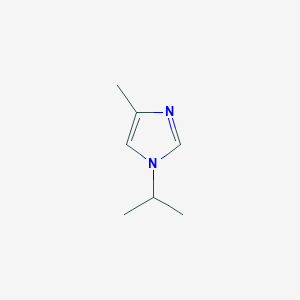
![N-[(4Ar,6S,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3238395.png)
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B3238396.png)
